3-(4-Fluoro-3-methylphenyl)piperidine
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Overview
Description
3-(4-Fluoro-3-methylphenyl)piperidine is a fluorinated piperidine derivativeFluorinated piperidines are of great interest in medicinal chemistry due to their potential pharmacological activities and improved metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as Selectfluor® . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorinated aromatic ring into the piperidine scaffold .
Industrial Production Methods
Industrial production of fluorinated piperidines often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to improved pharmacokinetic and pharmacodynamic profiles .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: Another fluorinated heterocycle with similar electronic properties.
4-Fluorobenzylamine: A fluorinated aromatic amine with comparable reactivity.
2-Fluoropiperidine: A fluorinated piperidine derivative with different substitution patterns.
Uniqueness
3-(4-Fluoro-3-methylphenyl)piperidine is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct pharmacological properties compared to other fluorinated piperidines .
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-7-10(4-5-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI Key |
OBUUFLQPEMEEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCNC2)F |
Origin of Product |
United States |
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